molecular formula C9H11BrFNO B1478103 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine CAS No. 2097975-77-2

3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine

Cat. No.: B1478103
CAS No.: 2097975-77-2
M. Wt: 248.09 g/mol
InChI Key: FYUWREHJIJGBCQ-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a bromofuran and a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine typically involves the following steps:

    Formation of the Bromofuran Intermediate: The starting material, furan, undergoes bromination to form 5-bromofuran.

    Pyrrolidine Ring Formation: The bromofuran intermediate is then reacted with a suitable pyrrolidine precursor under specific conditions to form the desired pyrrolidine ring.

    Introduction of the Fluoromethyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Addition Reactions: The double bonds in the furan ring can participate in addition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The bromofuran and fluoromethyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromofuran-2-yl)pyrrolidine: Lacks the fluoromethyl group, which may affect its reactivity and biological activity.

    3-(5-Bromofuran-2-yl)-4-methylpyrrolidine: Similar structure but with a methyl group instead of a fluoromethyl group.

    3-(5-Bromofuran-2-yl)-4-(chloromethyl)pyrrolidine: Contains a chloromethyl group instead of a fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in 3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more useful in certain applications.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWREHJIJGBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(O2)Br)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine
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3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine
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3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine
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3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine
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3-(5-Bromofuran-2-yl)-4-(fluoromethyl)pyrrolidine

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